BX-912

Description

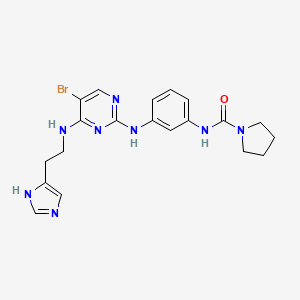

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[5-bromo-4-[2-(1H-imidazol-5-yl)ethylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN8O/c21-17-12-24-19(28-18(17)23-7-6-16-11-22-13-25-16)26-14-4-3-5-15(10-14)27-20(30)29-8-1-2-9-29/h3-5,10-13H,1-2,6-9H2,(H,22,25)(H,27,30)(H2,23,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMILYKXNCVKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN8O | |

| Record name | BX-912 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/BX-912 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471901 | |

| Record name | BX-912 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702674-56-4 | |

| Record name | BX 912 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702674-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BX-912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702674564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-912 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 702674-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BX-912 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7RG737FY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BX-912

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of BX-912, a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). The information presented herein is intended for a technical audience and summarizes key findings from preclinical research, including detailed experimental methodologies and quantitative data.

Core Mechanism of Action: Direct Inhibition of PDK1

This compound is a small molecule that functions as a direct, ATP-competitive inhibitor of PDK1.[1][2] Its aminopyrimidine backbone orients within the active site of PDK1, specifically binding to the ATP pocket.[1] This competitive inhibition prevents the binding of ATP, thereby blocking the kinase activity of PDK1.[1][2] The primary consequence of this action is the disruption of the PI3K/PDK1/Akt signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and angiogenesis.[3][4]

Impact on Cellular Signaling Pathways

The inhibition of PDK1 by this compound leads to a cascade of downstream effects, primarily through the suppression of Akt signaling. In tumor cells, this manifests as a reduction in the phosphorylation of Akt at Threonine 308 (Thr308), a direct downstream target of PDK1.[2] This deactivation of Akt, in turn, affects a multitude of cellular processes.

Notably, in mantle cell lymphoma (MCL) cell lines, treatment with this compound has been shown to downregulate PDK1 protein expression and lead to the dephosphorylation of key proteins in the mTOR pathway, including Rictor, Raptor, RSK, and eIF4E.[5] This suggests that the anti-tumor effects of this compound are mediated, at least in part, through the mTOR signaling axis.

Signaling Pathway Diagram

References

An In-Depth Technical Guide to BX-912: A Potent Inhibitor of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BX-912, a small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This document details the mechanism of action of this compound, its biochemical and cellular activities, and provides detailed protocols for key experimental assays.

Core Concepts: The PI3K/Akt Signaling Pathway and the Role of this compound

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6]

At the core of this pathway, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane.[2] Key among these is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][3] For full activation, Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by 3-phosphoinositide-dependent protein kinase-1 (PDK1), and Serine 473 (Ser473) in the hydrophobic motif by the mTORC2 complex.[2]

This compound is a potent and selective, ATP-competitive inhibitor of PDK1.[7][8] By binding to the ATP-binding pocket of PDK1, this compound directly blocks its catalytic activity, thereby preventing the phosphorylation and subsequent activation of Akt.[9] This inhibition of the PI3K/Akt signaling pathway ultimately leads to the suppression of tumor cell growth and the induction of apoptosis.[7][8]

dot

Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound against PDK1 and a panel of other kinases, as well as its anti-proliferative activity across various cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Selectivity vs. PDK1 | Reference |

| PDK1 | 12 - 26 | - | [7][10] |

| PKA | 110 | 9-fold | [10] |

| PKC | - | 105-fold | [10] |

| GSK3β | 7400 | 600-fold | [10] |

| KDR (VEGFR2) | 410 | 34-fold | [10] |

| CDK2/CyclinE | 650 | 54-fold | [10] |

| Chk1 | 830 | 69-fold | [10] |

| c-kit | 850 | 71-fold | [10] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (Anchorage-Dependent Growth)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 0.0078 | |

| MV-4-11 | Leukemia | 0.0118 | |

| ALL-PO | Acute Lymphoblastic Leukemia | 0.0272 | |

| ALL-SIL | T-cell Leukemia | 0.0618 | |

| MONO-MAC-6 | Acute Myeloid Leukemia | 0.0662 | |

| NCI-H2227 | Small Cell Lung Cancer | 0.0878 | |

| PC-3 | Prostate Cancer | 0.32 (in soft agar) | [10] |

| HCT-116 | Colon Cancer | 96% inhibition at 1 µM (in soft agar) | [10] |

| MDA-468 | Breast Cancer | >30-fold more sensitive in soft agar | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PDK1 Kinase Inhibition Assay (Coupled Assay)

This assay measures the ability of this compound to inhibit PDK1-mediated activation of Akt2.

Materials:

-

Recombinant human PDK1

-

Recombinant human inactive AKT2

-

PtdIns-3,4-P2-containing phospholipid vesicles

-

Biotinylated peptide substrate (e.g., biotin-ARRRDGGGAQPFRPRAATF)

-

[γ-³³P]ATP

-

Assay Buffer: 15 mM MOPS (pH 7.2), 1 mg/mL BSA, 18 mM β-glycerol phosphate, 0.7 mM DTT, 3 mM EGTA, 10 mM MgOAc

-

Streptavidin-coated SPA beads

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare the final assay mixture (60 µL) containing:

-

Assay Buffer

-

7.5 µM ATP

-

0.2 µCi of [γ-³³P]ATP

-

7.5 µM biotinylated peptide substrate

-

0.5 µL of PtdIns-3,4-P2-containing phospholipid vesicles

-

60 pg of purified recombinant human PDK1

-

172 ng of purified recombinant human AKT2

-

Varying concentrations of this compound (or vehicle control)

-

-

Incubate the reaction mixture for 2 hours at room temperature.

-

Transfer 10 µL of the assay mixture to a well containing Streptavidin-coated SPA beads to capture the biotin-labeled peptide.

-

Measure product formation by scintillation proximity in a Wallac MicroBeta counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-468, PC-3)

-

Complete growth medium

-

This compound

-

WST-1 reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells at a density of 1,500-3,000 cells/well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in growth medium.

-

Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells. The final DMSO concentration should be ≤ 0.1%.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a plate reader.

-

Subtract the background absorbance (wells with no cells) and calculate the percentage of cell viability relative to the vehicle-treated control.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in a semisolid medium, a hallmark of transformation.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Agarose (low melting point)

-

6-well plates

-

This compound

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agarose solution in complete growth medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Agar Layer: Prepare a cell suspension in complete growth medium. Mix the cell suspension with a 0.7% agarose solution (kept at 40°C) to a final agarose concentration of 0.35% and a final cell density of 5,000-10,000 cells/mL.

-

Immediately pipette 1.5 mL of the cell-agarose mixture on top of the solidified bottom agar layer.

-

Allow the top layer to solidify at room temperature.

-

Add 1 mL of complete growth medium containing various concentrations of this compound (or vehicle control) on top of the agar.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days, feeding the cells with fresh medium containing the inhibitor every 3-4 days.

-

Stain the colonies with a solution of 0.005% crystal violet.

-

Count the number of colonies and measure their size using a microscope and imaging software.

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt as a downstream marker of PDK1 activity.

Materials:

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

Primary antibodies: anti-phospho-Akt (Thr308), anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Thr308) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

dot

Figure 2: Detailed PI3K/Akt signaling cascade with the specific point of inhibition by this compound.

Experimental Workflow for Evaluating this compound

dot

Figure 3: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PDK1, a pivotal kinase in the pro-survival PI3K/Akt signaling pathway. Its ability to effectively block this pathway translates to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, particularly those with elevated Akt activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PDK1 inhibitors in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. otavachemicals.com [otavachemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

The Discovery and Synthesis of BX-912: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective PDK1 Inhibitor

BX-912 is a potent and selective, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and its Target: PDK1

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/Akt signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making PDK1 a compelling target for anticancer drug development. This compound emerged from efforts to identify small molecule inhibitors of PDK1.[3]

Chemical Profile of this compound:

| Property | Value |

| IUPAC Name | N-(3-((4-((2-(1H-imidazol-4-yl)ethyl)amino)-5-bromopyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide[1] |

| CAS Number | 702674-56-4[1] |

| Molecular Formula | C20H23BrN8O |

| Molecular Weight | 471.35 g/mol |

Mechanism of Action and In Vitro Activity

This compound functions as a direct, ATP-competitive inhibitor of PDK1.[1][2] It binds to the ATP-binding pocket of the PDK1 kinase domain, preventing the phosphorylation and subsequent activation of its downstream substrates, most notably Akt (also known as Protein Kinase B).[1]

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Selectivity vs. PDK1 |

| PDK1 | 12[1] | - |

| PKA | 110[1] | 9-fold |

| PKC | >1260 | 105-fold |

| GSK3β | >7200 | 600-fold |

| AKT2 (pre-activated) | >10,000 | >833-fold |

The data clearly demonstrates the high potency and selectivity of this compound for PDK1 over other related kinases.

Cellular Activity and Anti-Proliferative Effects

This compound effectively blocks the PDK1/Akt signaling pathway in tumor cells, leading to the inhibition of anchorage-dependent growth and, in some cases, the induction of apoptosis.[2][3] Cancer cell lines with elevated Akt activity have shown particular sensitivity to this compound.[3]

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Growth Inhibition IC50 (µM) |

| PC-3 | Prostate Cancer | 0.32 (in soft agar)[1] |

| HCT-116 | Colon Cancer | Potent inhibition at 1 µM (96%)[1] |

| MDA-468 | Breast Cancer | Induces G2/M cell cycle block[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be logically approached through a convergent synthesis strategy, involving the preparation of two key intermediates followed by their coupling.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathway for the synthesis of this compound.

Protocol for the Synthesis of Intermediate A: N-(3-aminophenyl)pyrrolidine-1-carboxamide

-

Dissolve 1,3-diaminobenzene in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyrrolidine-1-carbonyl chloride in the same solvent to the cooled solution of 1,3-diaminobenzene. The molar ratio should be approximately 1:1.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(3-aminophenyl)pyrrolidine-1-carboxamide.

Protocol for the Synthesis of Intermediate B: 4-((2-(1H-imidazol-4-yl)ethyl)amino)-5-bromo-2-chloropyrimidine

-

Dissolve 2,4-dichloro-5-bromopyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Add histamine dihydrochloride and a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford 4-((2-(1H-imidazol-4-yl)ethyl)amino)-5-bromo-2-chloropyrimidine.

Final Coupling Step: Synthesis of this compound

-

Combine Intermediate A and Intermediate B in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

-

Add a palladium catalyst , such as Pd2(dba)3, and a phosphine ligand, for instance, Xantphos or BINAP.

-

Add a base , such as cesium carbonate or sodium tert-butoxide.

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C for several hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture and filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel to obtain the final product.

PDK1 Kinase Assay (Coupled Assay Format)

This assay measures the PDK1- and PtdIns-3,4-P2-mediated activation of AKT2.

Diagram 2: Workflow for the PDK1 Coupled Kinase Assay

Caption: Workflow of the PDK1 coupled kinase assay.

Protocol:

-

Prepare the final assay mixture containing MOPS buffer (pH 7.2), bovine serum albumin (BSA), β-glycerol phosphate, dithiothreitol (DTT), EGTA, MgOAc, ATP, [γ-33P]ATP, a biotinylated peptide substrate, PtdIns-3,4-P2-containing phospholipid vesicles, purified recombinant human PDK1, and purified recombinant human AKT2.

-

Add varying concentrations of this compound or a DMSO control to the assay mixture.

-

Incubate the reaction at room temperature for a defined period (e.g., 2 hours).

-

Stop the reaction and capture the biotin-labeled peptide from an aliquot of the assay mixture on Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

-

Measure the product formation by quantifying the radioactivity of the captured peptide using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (WST-1 Assay)

Protocol:

-

Seed cancer cells (e.g., MDA-468) in 96-well plates at a low density and incubate overnight.

-

Treat the cells with various concentrations of this compound (typically in a medium containing a low percentage of DMSO). Include a vehicle control (DMSO only).

-

Incubate the treated cells for a specified period (e.g., 72 hours).

-

Add WST-1 reagent to each well and incubate for a further 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the net signal by subtracting the background absorbance (from wells with no cells).

-

Determine the IC50 value for cell growth inhibition by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Signaling Pathway Modulation

This compound exerts its biological effects by inhibiting the PDK1 signaling pathway.

Diagram 3: The PDK1 Signaling Pathway and the Point of Inhibition by this compound

Caption: Inhibition of the PI3K/PDK1/Akt signaling pathway by this compound.

Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both PDK1 and Akt to the plasma membrane. PDK1 then phosphorylates Akt at threonine 308, leading to its partial activation. Full activation of Akt requires subsequent phosphorylation at serine 473 by mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound directly inhibits PDK1, thereby preventing the phosphorylation and activation of Akt and blocking the entire downstream signaling cascade.

Conclusion

This compound is a valuable research tool for elucidating the roles of PDK1 in normal physiology and in pathological conditions such as cancer. Its high potency and selectivity make it a suitable probe for studying the PI3K/Akt signaling pathway. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of PDK1 inhibition.

References

- 1. otavachemicals.com [otavachemicals.com]

- 2. AU2016340167A1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BX-912 as a Chemical Probe for 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BX-912, a potent and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a master regulator in the AGC kinase family, playing a crucial role in signal transduction pathways that govern cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2] this compound serves as a valuable chemical probe for elucidating the multifaceted functions of PDK1 and for validating its potential as a drug target.

Mechanism of Action

This compound is a direct, ATP-competitive inhibitor of PDK1.[3][4] This means that it binds to the ATP-binding pocket of the PDK1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[4] Its aminopyrimidine scaffold is key to its interaction within the active site of PDK1.[4] By inhibiting PDK1, this compound effectively blocks the activation of downstream signaling cascades, including the canonical PI3K/PDK1/Akt pathway.[3][5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, detailing its potency and selectivity.

Table 1: In Vitro Potency of this compound against PDK1

| Assay Type | IC50 (nM) | Source |

| Direct PDK1 Kinase Assay | 26 | [3][6] |

| Coupled PDK1/AKT2 Assay | 12 | [6][7] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity Fold (vs. Direct PDK1 IC50 of 26 nM) | Source |

| PDK1 | 26 | 1 | [3][6] |

| PKA | 234 (approx.) | ~9-fold | [4][8] |

| PKC | 2730 (approx.) | ~105-fold | [4] |

| GSK3β | 15600 (approx.) | ~600-fold | [4] |

| Chk1 | 830 | ~32-fold | [4] |

| c-Kit | 850 | ~33-fold | [4] |

| KDR (VEGFR2) | 410 | ~16-fold | [4] |

Table 3: Cellular Activity of this compound

| Cell Line | Effect | Observations | Source |

| MDA-MB-468 (Breast Cancer) | Inhibition of anchorage-dependent growth, induction of apoptosis, G2/M cell cycle arrest. | Cells with elevated Akt activity are particularly sensitive. | [3][4] |

| PC-3 (Prostate Cancer) | Inhibition of anchorage-dependent growth, induction of apoptosis. | Blocks phosphorylation of PDK1 targets. | [6][7] |

| Mantle Cell Lymphoma (MCL) lines | Anti-proliferative effects, induction of apoptosis, G2/M cell cycle blockade. | Inactivation of downstream effector RSK2. | [9] |

PDK1 Signaling Pathways

PDK1 is a central node in multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex relationships.

Caption: Canonical PI3K/PDK1/Akt signaling pathway.

Caption: Akt-independent PDK1-PLK1-MYC signaling pathway.[10]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro PDK1 Kinase Inhibition Assay (Coupled Assay Format)

This protocol is adapted from methodologies used to characterize this compound and measures the PDK1- and PtdIns-3,4-P2-mediated activation of AKT2.[8]

-

Objective: To determine the IC50 of this compound for PDK1 inhibition.

-

Materials:

-

Purified recombinant human PDK1

-

Purified recombinant human AKT2 (inactive)

-

PtdIns-3,4-P2-containing phospholipid vesicles

-

Biotinylated peptide substrate (e.g., biotin-ARRRDGGGAQPFRPRAATF)

-

[γ-33P]ATP

-

Assay Buffer: 15 mM MOPS (pH 7.2), 1 mg/mL BSA, 18 mM β-glycerol phosphate, 0.7 mM DTT, 3 mM EGTA, 10 mM MgOAc

-

This compound serial dilutions

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

96-well assay plates

-

-

Procedure:

-

Prepare the final assay mixture (60 µL) in each well of a 96-well plate. The mixture should contain assay buffer, 7.5 µM ATP, 0.2 µCi of [γ-33P]ATP, 7.5 µM biotinylated peptide substrate, 0.5 µL of PtdIns-3,4-P2 vesicles, 60 pg of PDK1, and 172 ng of AKT2.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding the enzyme/substrate mix.

-

Incubate the plate for 2 hours at room temperature.

-

Stop the reaction by transferring 10 µL of the assay mixture to a plate containing Streptavidin-coated SPA beads.

-

Measure the incorporation of 33P into the biotinylated peptide using a scintillation counter (e.g., Wallac MicroBeta).

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Western Blotting for PDK1 Signaling Pathway Analysis

This protocol allows for the assessment of this compound's effect on the phosphorylation state of PDK1's downstream targets in cultured cells.[11][12]

-

Objective: To analyze changes in protein phosphorylation in the PDK1 pathway following treatment with this compound.

-

Materials:

-

Cell culture reagents

-

This compound

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-RSK, anti-total RSK, anti-PDK1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

-

Procedure:

-

Cell Treatment & Lysis:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in phosphorylation levels relative to total protein and the loading control.

-

-

Protocol 3: Cell Viability Assay (WST-1/CCK-8)

This colorimetric assay measures the metabolic activity of viable cells to assess the cytotoxic or cytostatic effects of this compound.[3][8][13]

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

Complete growth medium

-

96-well cell culture plates

-

This compound serial dilutions (in 1% DMSO and growth medium)

-

WST-1 or CCK-8 reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a low density (e.g., 1,500-3,000 cells/well in 100 µL) and allow them to attach overnight.

-

Add 10 µL/well of the serially diluted this compound compound solutions (final DMSO concentration should be ≤0.1%). Include vehicle-only controls.

-

Incubate the treated cells for 72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of WST-1 or CCK-8 reagent to each well.

-

Incubate for an additional 1-4 hours, until a color change is apparent.

-

Measure the absorbance (optical density) at 450 nm using a microplate reader.

-

Subtract the background absorbance from a no-cell control.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating this compound as a PDK1 chemical probe.

Caption: A logical workflow for the characterization of this compound.

In Vivo Applications

While extensive in vivo data for this compound is limited in readily available literature, related compounds from the same chemical series, such as BX-320, have demonstrated efficacy in animal models. For instance, BX-320 was shown to inhibit the growth of LOX melanoma tumors in the lungs of nude mice, indicating that PDK1 inhibitors have potential clinical utility as anticancer agents when administered systemically.[3][14] Such studies are crucial for validating the therapeutic hypothesis generated from in vitro work with probes like this compound.

Conclusion

This compound is a well-characterized chemical probe for the study of PDK1. Its high potency, ATP-competitive mechanism of action, and good selectivity over other related kinases make it an invaluable tool for researchers. The comprehensive data on its in vitro and cellular activity, combined with established protocols for its use, enable rigorous investigation of the PDK1 signaling network. By using this compound, scientists can effectively dissect the roles of PDK1 in normal physiology and in disease states like cancer, paving the way for the development of novel therapeutic strategies targeting this critical kinase.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:702674-56-4 | PDK1 inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Phosphoinositide-dependent protein kinase 1 is a potential novel therapeutic target in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. origene.com [origene.com]

- 13. ijbs.com [ijbs.com]

- 14. otavachemicals.com [otavachemicals.com]

Structural Basis of BX-912 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibition by the small molecule inhibitor, BX-912. PDK1 is a master kinase that plays a pivotal role in the activation of several AGC kinases, including AKT, and is a key component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] this compound has been identified as a potent, ATP-competitive inhibitor of PDK1, making it a valuable tool for cancer research and a potential therapeutic agent.[5][6] This document provides a comprehensive overview of the quantitative data associated with this compound's inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Inhibition

This compound demonstrates potent and selective inhibition of PDK1. The following tables summarize the available quantitative data on its inhibitory activity against PDK1 and a panel of other kinases, providing insights into its potency and selectivity profile.

| Target | Assay Type | IC50 (nM) | Notes |

| PDK1 | Direct Kinase Assay | 12 | Demonstrates potent direct inhibition of PDK1 enzymatic activity.[1][6] |

| PDK1 | Coupled PDK1/AKT2 Assay | 26 | Measures the inhibition of PDK1-mediated activation of its downstream substrate, AKT2.[5] |

| PKA | Cell-free Assay | 110 | Exhibits 9-fold greater selectivity for PDK1 over PKA.[6] |

| PKC | Cell-free Assay | >1000 | Shows 105-fold greater selectivity for PDK1 over PKC.[6] |

| GSK3β | Cell-free Assay | >7200 | Displays 600-fold greater selectivity for PDK1 over GSK3β.[6] |

| KDR | Cell-free Assay | 410 | Also known as VEGFR2, indicating some off-target activity.[6] |

| CDK2/CyclinE | Cell-free Assay | 650 | Shows moderate off-target inhibition.[6] |

| Chk1 | Cell-free Assay | 830 | Indicates some inhibition of the checkpoint kinase Chk1.[6] |

| c-Kit | Cell-free Assay | 850 | Demonstrates off-target activity against the receptor tyrosine kinase c-Kit.[6] |

Table 1: Inhibitory Potency of this compound against PDK1 and Other Kinases. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound. The data highlights the potent and relatively selective inhibition of PDK1.

Structural Basis of Inhibition

As of the latest available data, a co-crystal structure of this compound in complex with PDK1 has not been deposited in the Protein Data Bank (PDB). However, based on its ATP-competitive nature and the known structure of the PDK1 active site, a model of its binding can be inferred.

This compound is an aminopyrimidine-based inhibitor.[7] It is proposed to bind within the ATP-binding pocket of the PDK1 kinase domain. This pocket is formed by the N-terminal and C-terminal lobes of the kinase domain and contains a highly conserved hinge region that forms critical hydrogen bonds with ATP and ATP-competitive inhibitors. The aminopyrimidine scaffold of this compound likely forms hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region of PDK1, mimicking the interactions of the adenine ring of ATP. The various substituents on the aminopyrimidine core are expected to occupy adjacent hydrophobic pockets, contributing to the inhibitor's affinity and selectivity.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust in vitro kinase assays. Below are detailed methodologies for two key experimental setups.

Direct PDK1 Kinase Assay

This assay directly measures the enzymatic activity of purified PDK1 and its inhibition by this compound.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1-specific peptide substrate (e.g., a biotinylated peptide containing the AKT activation loop sequence)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well filter plates or streptavidin-coated plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the PDK1 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., final concentration of 10 µM ATP with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid or EDTA).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays using a biotinylated substrate, transfer the reaction mixture to a streptavidin-coated plate, wash, and detect the phosphorylated product using a phosphospecific antibody coupled to a detection system (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Coupled PDK1/AKT2 Kinase Assay

This assay measures the ability of PDK1 to phosphorylate and activate a downstream kinase, AKT2, providing a more physiologically relevant context for assessing inhibitor activity.

Materials:

-

Recombinant human PDK1 enzyme (inactive)

-

Recombinant human AKT2 enzyme (inactive)

-

AKT2-specific peptide substrate

-

ATP (radiolabeled or unlabeled)

-

Phosphatidylinositol-3,4,5-trisphosphate (PIP3) vesicles

-

Kinase assay buffer

-

This compound stock solution (in DMSO)

-

Detection reagents as described for the direct kinase assay

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, combine inactive PDK1, inactive AKT2, and PIP3 vesicles.

-

Add the diluted this compound or DMSO and incubate to allow for inhibitor binding to PDK1.

-

Initiate the reaction by adding a mixture of the AKT2 peptide substrate and ATP.

-

Incubate the reaction at 30°C to allow for PDK1 to phosphorylate and activate AKT2, which then phosphorylates its own substrate.

-

Stop the reaction and detect the phosphorylated AKT2 substrate using the methods described for the direct kinase assay.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

PDK1 Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling cascade and the point of inhibition by this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. otavachemicals.com [otavachemicals.com]

- 5. This compound | CAS:702674-56-4 | PDK1 inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cellagentech.com [cellagentech.com]

In-Depth Technical Guide to BX-912: A Potent and Selective PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX-912 is a potent, ATP-competitive, and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As a crucial node in the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers, PDK1 represents a key therapeutic target. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of this compound. Detailed experimental protocols for in vitro assays and summaries of its anti-tumor efficacy are presented to support further research and development efforts.

Chemical Properties and Data

This compound, with the CAS number 702674-56-4, is a synthetic organic compound belonging to the aminopyrimidine class of kinase inhibitors.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 702674-56-4 | [1][2] |

| Molecular Formula | C₂₀H₂₃BrN₈O | [3] |

| Molecular Weight | 471.36 g/mol | [3] |

| IUPAC Name | N-{3-[(5-Bromo-4-{[2-(1H-imidazol-5-yl)ethyl]amino}pyrimidin-2-yl)amino]phenyl}pyrrolidine-1-carboxamide | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO and ethanol. | [5] |

Synthesis and Purification

The synthesis of this compound is detailed in patent WO2004048343. While the full, step-by-step protocol is extensive, the general strategy involves a multi-step synthesis culminating in the coupling of key intermediates.

Purification of the final compound is typically achieved through chromatographic techniques. Reverse-phase high-performance liquid chromatography (HPLC) is a common method used to achieve high purity of the final product.[6]

Mechanism of Action

This compound functions as a direct and selective inhibitor of PDK1, a master kinase that plays a pivotal role in the activation of several AGC kinases, most notably Akt (also known as Protein Kinase B).[4]

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] Upon activation by growth factors or other stimuli, phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and PDK1.[7][8] This co-localization allows PDK1 to phosphorylate Akt at threonine 308 (Thr308) in its activation loop, leading to partial activation of Akt.[7][8] Full activation of Akt requires a subsequent phosphorylation at serine 473 (Ser473) by mTORC2.[7]

Inhibition by this compound:

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of PDK1, thereby preventing the phosphorylation and subsequent activation of its downstream targets, including Akt.[9] By inhibiting PDK1, this compound effectively blocks the entire downstream signaling cascade, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.[10]

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PDK1.

In Vitro Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in a variety of cancer cell lines.

Kinase Inhibition Assay

The inhibitory activity of this compound against PDK1 is determined using a kinase assay. A common method is a coupled assay that measures the PDK1- and PtdIns-3,4-P2-mediated activation of AKT2.[11][12]

Experimental Protocol: Coupled PDK1/AKT2 Kinase Assay [11][12]

-

Reaction Mixture Preparation: Prepare a final assay mixture (60 µL) containing 15 mM MOPS (pH 7.2), 1 mg/mL bovine serum albumin, 18 mM β-glycerol phosphate, 0.7 mM dithiothreitol, 3 mM EGTA, 10 mM MgOAc, 7.5 µM ATP, 0.2 µCi of [γ-³³P]ATP, 7.5 µM biotinylated peptide substrate, 0.5 µL of PtdIns-3,4-P2-containing phospholipid vesicles, 60 pg of purified recombinant human PDK1, and 172 ng of purified recombinant human AKT2.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.

-

Peptide Capture: Capture the biotin-labeled peptide from 10 µL of the assay mixture on Streptavidin-coated scintillation proximity assay (SPA) beads.

-

Measurement: Measure product formation by scintillation proximity in a microplate counter.

The IC₅₀ value for this compound in a direct PDK1 kinase assay is approximately 26 nM.[4] In a coupled PDK1/AKT2 assay, the IC₅₀ is around 12 nM.[13]

Cell Viability and Proliferation Assays

The effect of this compound on cancer cell viability is typically assessed using tetrazolium-based colorimetric assays such as MTT or WST-1.[11][14]

Experimental Protocol: Cell Viability (WST-1) Assay [11]

-

Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-468, PC-3, HCT-116) in 96-well plates at a density of 1,500-3,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 1 nM to 1000 nM) dissolved in a final concentration of 0.1% DMSO.

-

Incubation: Incubate the treated cells for 72 hours.

-

Viability Measurement: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

This compound has been shown to inhibit the growth of various cancer cell lines, with IC₅₀ values varying depending on the cell line's genetic background and reliance on the PI3K/Akt pathway.[15][16]

| Cell Line | Cancer Type | IC₅₀ (Soft Agar) | Reference(s) |

| PC-3 | Prostate Cancer | 0.32 µM | [9] |

| HCT-116 | Colon Cancer | ~1 µM (96% inhibition) | [9] |

Western Blot Analysis

Western blotting is a key technique to confirm the mechanism of action of this compound by observing the phosphorylation status of Akt and its downstream targets.

Experimental Protocol: Western Blot for Phospho-Akt [17][18][19]

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Treatment with this compound is expected to decrease the levels of phosphorylated Akt (at both Thr308 and Ser473) in a dose-dependent manner, while the total Akt levels should remain unchanged.[4]

Caption: A generalized workflow for Western blot analysis of this compound's effect on Akt phosphorylation.

In Vivo Efficacy

The anti-tumor activity of PDK1 inhibitors, including compounds structurally related to this compound, has been evaluated in preclinical animal models.[10]

Xenograft Models

Human tumor xenograft models in immunocompromised mice are commonly used to assess the in vivo efficacy of anti-cancer compounds.

Experimental Protocol: Cancer Cell Line Xenograft Model [20]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Dosing regimens for similar compounds can range from 25 to 100 mg/kg daily or twice daily.[21][22]

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Pharmacokinetics and Safety

Currently, there is limited publicly available data on the detailed pharmacokinetics (e.g., Cmax, t1/2, bioavailability) and a comprehensive safety profile (e.g., MTD, LD50) of this compound in preclinical models or humans.[23][24][25][26] Further studies are required to fully characterize these parameters, which are crucial for clinical development. Preliminary toxicology studies on similar kinase inhibitors suggest that potential target organs for toxicity could include the spleen, thymus, and gastrointestinal tract.[27]

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer and other diseases. Its potency and selectivity for PDK1 make it a strong candidate for further preclinical and potentially clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their studies involving this compound. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adipogen.com [adipogen.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. selleckchem.com [selleckchem.com]

- 10. otavachemicals.com [otavachemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 16. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. astx.com [astx.com]

- 21. researchgate.net [researchgate.net]

- 22. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 24. Pharmacokinetics and drug-interactions determine optimum combination strategies in computational models of cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Role of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) in Cancer Cell Proliferation: A Technical Guide

Executive Summary

3-phosphoinositide-dependent protein kinase-1 (PDK1) has emerged as a master regulator in cellular signaling, positioned at a critical nexus of pathways that govern cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in a multitude of human cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth examination of the role of PDK1 in cancer cell proliferation, detailing its core signaling pathways, upstream activators, and downstream effectors. It summarizes key quantitative data on PDK1 inhibitors, provides detailed protocols for essential validation experiments, and visualizes complex biological and experimental processes to support advanced research and drug development efforts.

Introduction to PDK1

PDK1, or 3-phosphoinositide-dependent protein kinase-1, is a serine/threonine kinase that functions as a central node in the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][5] Discovered in 1997, it was identified as the upstream kinase responsible for the activation of Protein Kinase B (PKB/Akt), a pivotal mediator of insulin and growth factor signaling.[6][7] PDK1's activity is primarily regulated by the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is generated by PI3K at the plasma membrane.[6][8][9] This interaction recruits PDK1 to the membrane, where it can phosphorylate and activate a broad array of substrates belonging to the AGC kinase family, including Akt, p70 ribosomal S6 kinase (S6K), serum and glucocorticoid-inducible kinase (SGK), and protein kinase C (PKC).[1][3][10] Given that many of these substrates are potent drivers of cell cycle progression and survival, the hyperactivation of PDK1 is a key oncogenic event.[1][3]

The PDK1 Signaling Network in Cancer

The oncogenic activity of PDK1 stems from its central role in relaying signals from upstream pathways, most notably the PI3K pathway, to a host of downstream effectors that directly impact the machinery of cell proliferation.

Upstream Activation

PDK1 activation is a direct consequence of PI3K activity. In cancer, the PI3K pathway is one of the most frequently deregulated signaling cascades.[2] This occurs through various mechanisms:

-

Receptor Tyrosine Kinase (RTK) Activation: Overexpression or activating mutations of RTKs like EGFR and ERBB2 lead to constitutive PI3K activation.[6][7]

-

PIK3CA Mutations: Activating mutations in the gene encoding the p110α catalytic subunit of PI3K are common in many cancers.[7]

-

PTEN Loss: Inactivation of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K by dephosphorylating PIP3, results in sustained PIP3 levels and, consequently, chronic PDK1 activation.[3][11]

-

Ras Activation: Oncogenic Ras mutations can also lead to the activation of PI3K.[4][9]

Once PI3K is activated, it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[6][7] PDK1 contains a C-terminal pleckstrin homology (PH) domain that binds with high affinity to PIP3, recruiting it to the plasma membrane where it can engage its substrates.[11][12]

Downstream Effectors Driving Proliferation

PDK1 phosphorylates and activates a multitude of downstream kinases that collectively drive cell proliferation and survival.

-

Akt (Protein Kinase B): This is the most well-characterized PDK1 substrate.[3][13] PDK1 phosphorylates Akt at Threonine 308 (T308) in its activation loop, a crucial step for its activation.[10][14] Activated Akt then promotes proliferation by phosphorylating and inactivating cell cycle inhibitors like p27Kip1 and promoting the expression of cell cycle regulators like Cyclin D1.[5]

-

S6K (p70 Ribosomal S6 Kinase): PDK1 is also essential for the activation of S6K, which plays a critical role in protein synthesis and cell growth by phosphorylating the ribosomal protein S6.[3][15]

-

SGK (Serum and Glucocorticoid-inducible Kinase): SGK isoforms are activated by PDK1 and contribute to cell survival and proliferation.[3][10]

-

PKC (Protein Kinase C): Certain isoforms of PKC are also direct substrates of PDK1.[3][10]

-

PLK1-MYC Axis: In a pathway independent of Akt, PDK1 can directly phosphorylate and activate Polo-like kinase 1 (PLK1).[6][9][16] Activated PLK1, in turn, phosphorylates and stabilizes the MYC oncogene, a master transcriptional regulator of cell proliferation and growth.[16][17][18] This axis is critical for cancer cell self-renewal and the maintenance of cancer stem-like cells.[6][16][17]

PDK1 as a Therapeutic Target

The central role of PDK1 in integrating oncogenic signals makes it an attractive target for cancer therapy.[3] Inhibition of PDK1 is predicted to simultaneously block multiple downstream pathways essential for tumor growth and survival.[2] This strategy is particularly relevant in tumors with upstream alterations like PTEN loss or PIK3CA mutations, where the PI3K/PDK1/Akt axis is constitutively active.[3][7]

Pharmacological Inhibitors

Several small molecule inhibitors targeting PDK1 have been developed. These compounds typically compete with ATP for binding to the kinase domain. The table below summarizes key quantitative data for representative PDK1 inhibitors.

| Inhibitor | Type | PDK1 IC₅₀ (in vitro) | Cellular Potency / Notes | Reference(s) |

| BX-795 | ATP-competitive | 6-11 nM | Also inhibits TBK1/IKKε. Inhibits tumor cell growth on plastic with IC₅₀ values of 1.4-1.9 µM for various cell lines. | [10][11][16][17][19] |

| GSK2334470 | ATP-competitive | ~10 nM | Highly selective for PDK1 over other kinases. Inhibits phosphorylation of AKT at T308 in PC-3 cells with an IC₅₀ of 113 nM. | [2][4][6][8][20] |

| OSU-03012 (AR-12) | ATP-competitive | 5 µM | Celecoxib derivative; induces apoptosis. Inhibits PC-3 cell viability with an IC₅₀ of 5 µM. | [3][5][21][22] |

IC₅₀ values can vary based on assay conditions.

Experimental Protocols for Studying PDK1 Function

Validating the role of PDK1 in cancer cell proliferation and assessing the efficacy of its inhibitors requires a robust set of experimental techniques. Detailed below are protocols for key assays.

Western Blot Analysis of PDK1 Pathway Activation

This protocol is for assessing the phosphorylation status of PDK1 targets like Akt, providing a direct measure of pathway activity upon stimulation or inhibition.

1. Cell Lysis and Protein Quantification: a. Culture cancer cells to 70-80% confluency and treat with inhibitors or stimuli as required. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay kit.

2. SDS-PAGE and Protein Transfer: a. Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto a 10% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[15] c. Transfer the separated proteins from the gel to a PVDF membrane for 1-2 hours at 100V.[15]

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (T308), anti-total-Akt, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to measure cell viability and proliferation. It relies on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce an orange formazan dye, the amount of which is proportional to the number of living cells.[7]

1. Cell Seeding: a. Harvest logarithmically growing cells and resuspend in culture medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 2,000-5,000 cells/well.[7][12] c. Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[7]

2. Treatment: a. Prepare serial dilutions of the PDK1 inhibitor or test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of the compound. Include vehicle-only (e.g., DMSO) control wells. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Absorbance Measurement: a. Add 10 µL of CCK-8 solution to each well.[1][7][23][24] Be careful to avoid introducing air bubbles. b. Incubate the plate for 1-4 hours in the incubator.[7][23][24] c. Measure the absorbance at 450 nm using a microplate reader.[1][23] d. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

PDK1 Kinase Assay (Fluorescence Polarization)

This in vitro assay measures the kinase activity of purified PDK1 by detecting the phosphorylation of a fluorescently-labeled peptide substrate. Fluorescence Polarization (FP) measures the change in the rotational speed of the fluorescent peptide upon phosphorylation and binding to a phospho-specific antibody.[14]

1. Reaction Setup: a. In a 384-well, low-volume black plate, prepare the kinase reaction mix. Each reaction should contain kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), purified active PDK1 enzyme, and the specific peptide substrate.[25] b. To test inhibitors, add the compound at various concentrations to the wells. c. Initiate the reaction by adding ATP to a final concentration of 10-100 µM. The final reaction volume is typically 10-20 µL.

2. Incubation and Detection: a. Incubate the plate at 30°C for 60-90 minutes. b. Stop the reaction by adding EDTA. c. Add the detection mix, which contains a fluorescently-labeled phosphopeptide tracer and a phospho-specific antibody that binds to the phosphorylated substrate.

3. Measurement: a. Incubate for at least 30 minutes at room temperature to allow the binding reaction to reach equilibrium. b. Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[26] c. The decrease in polarization is proportional to the amount of phosphorylated substrate produced by PDK1, which competes with the tracer for antibody binding. Calculate IC₅₀ values for inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

PDK1 is an unequivocally important kinase in the context of cancer cell proliferation. Its position as a master regulator downstream of the frequently mutated PI3K pathway and its ability to activate a wide range of pro-proliferative and pro-survival substrates, including Akt and the PLK1-MYC axis, solidify its status as a high-value therapeutic target. The development of potent and selective inhibitors, coupled with robust preclinical validation using the experimental methods detailed herein, will be crucial for translating our understanding of PDK1 biology into effective cancer therapies. Future research should continue to explore the complex, context-dependent roles of PDK1 and identify patient populations most likely to benefit from PDK1-targeted treatments.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. toolsbiotech.com [toolsbiotech.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. otavachemicals.com [otavachemicals.com]

- 11. cellagentech.com [cellagentech.com]

- 12. ptglab.com [ptglab.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BX795 | Chk | CDK | c-Kit | PDK | Autophagy | IκB/IKK | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Immunofluorescent Staining [bio-protocol.org]

- 19. BX795 | PDK1 inhibitor, TBK1 inhibitor | Probechem Biochemicals [probechem.com]

- 20. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 21. PDK1 inhibitor AR12 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 22. Growth Inhibitory and Anti-Tumour Activities of OSU-03012, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 24. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 25. promega.com [promega.com]

- 26. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for BX-912 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BX-912, a potent and selective inhibitor of 3-phosphoinositide dependent protein kinase-1 (PDK1), in cell culture experiments.

Introduction

This compound is a small molecule inhibitor that targets the ATP-binding site of PDK1, a critical kinase in the PI3K/Akt signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell growth, proliferation, survival, and angiogenesis. By inhibiting PDK1, this compound effectively blocks the downstream signaling of Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action

This compound is a direct, selective, and ATP-competitive inhibitor of PDK1.[1] The phosphoinositide 3-kinase (PI3K)/PDK1/Akt signaling cascade is a key pathway that promotes cell survival and growth. In many cancer types, this pathway is constitutively active. This compound blocks the activity of PDK1, which is responsible for phosphorylating and activating Akt. This inhibition leads to a downstream cascade of events, including the induction of apoptosis and a block in the G2/M phase of the cell cycle.[3][4]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [3][5]

| Assay Type | Target | IC50 (nM) |

| Coupled PDK1/AKT2 Assay | PDK1 | 12 |

| Direct PDK1 Assay | PDK1 | 26 |

| Cell-Free Assay | PKA | 110 |

| Cell-Free Assay | PKC | >10,000 |

| Cell-Free Assay | GSK3β | >10,000 |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines [3][4]

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| PC-3 | Prostate Cancer | Soft Agar Growth | 0.32 |

| HCT-116 | Colon Carcinoma | Soft Agar Growth | < 1 (96% inhibition at 1µM) |

| MCL Cell Lines | Mantle Cell Lymphoma | Cell Proliferation | 0.25 - 0.75 |

| MDA-468 | Breast Cancer | Soft Agar Growth | >30-fold more sensitive than on plastic |

Signaling Pathway

The diagram below illustrates the PI3K/PDK1/Akt signaling pathway and the point of inhibition by this compound.

Caption: PI3K/PDK1/Akt signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments using this compound in cell culture.

Cell Viability Assay (WST-1)

This protocol outlines the steps to determine the effect of this compound on cancer cell viability using a WST-1 assay.

Caption: Workflow for the cell viability assay using WST-1.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

WST-1 cell proliferation reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 to 10 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change has occurred.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

-

Calculate the percentage of cell viability relative to the vehicle control.